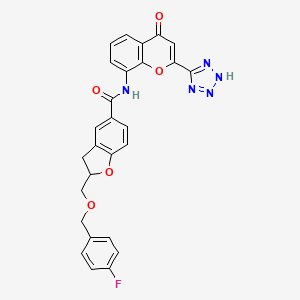
2-(((4-fluorobenzyl)oxy)methyl)-N-(4-oxo-2-(1H-tetrazol-5-yl)-4H-chromen-8-yl)-2,3-dihydrobenzofuran-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(((4-fluorobenzyl)oxy)methyl)-N-(4-oxo-2-(1H-tetrazol-5-yl)-4H-chromen-8-yl)-2,3-dihydrobenzofuran-5-carboxamide” is a complex organic compound that features multiple functional groups, including a benzofuran ring, a chromenone moiety, and a tetrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “2-(((4-fluorobenzyl)oxy)methyl)-N-(4-oxo-2-(1H-tetrazol-5-yl)-4H-chromen-8-yl)-2,3-dihydrobenzofuran-5-carboxamide” typically involves multi-step organic synthesis. The process may include:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chromenone Moiety: This step might involve the use of chromenone derivatives and coupling reactions.
Attachment of the Tetrazole Ring: Tetrazole rings are often introduced through cycloaddition reactions involving azides and nitriles.
Final Coupling and Functionalization: The final steps would involve coupling the various fragments together and introducing the fluorobenzyl group through etherification reactions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure Control: Precise control of temperature and pressure to favor desired reaction pathways.
Análisis De Reacciones Químicas
Types of Reactions
“2-(((4-fluorobenzyl)oxy)methyl)-N-(4-oxo-2-(1H-tetrazol-5-yl)-4H-chromen-8-yl)-2,3-dihydrobenzofuran-5-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at specific sites, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups, such as reducing ketones to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran and chromenone rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential use as a pharmaceutical agent due to its complex structure and functional groups.
Industry: Applications in the development of new materials or as intermediates in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of “2-(((4-fluorobenzyl)oxy)methyl)-N-(4-oxo-2-(1H-tetrazol-5-yl)-4H-chromen-8-yl)-2,3-dihydrobenzofuran-5-carboxamide” would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes or Receptors: Modulating their activity.
Interfering with Biological Pathways: Affecting cellular processes.
Inducing or Inhibiting Specific Reactions: Through its functional groups.
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran Derivatives: Compounds with similar benzofuran structures.
Chromenone Derivatives: Molecules containing the chromenone moiety.
Tetrazole-Containing Compounds: Other compounds with tetrazole rings.
Uniqueness
The uniqueness of “2-(((4-fluorobenzyl)oxy)methyl)-N-(4-oxo-2-(1H-tetrazol-5-yl)-4H-chromen-8-yl)-2,3-dihydrobenzofuran-5-carboxamide” lies in its combination of these diverse functional groups, which may confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C27H20FN5O5 |
|---|---|
Peso molecular |
513.5 g/mol |
Nombre IUPAC |
2-[(4-fluorophenyl)methoxymethyl]-N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-8-yl]-2,3-dihydro-1-benzofuran-5-carboxamide |
InChI |
InChI=1S/C27H20FN5O5/c28-18-7-4-15(5-8-18)13-36-14-19-11-17-10-16(6-9-23(17)37-19)27(35)29-21-3-1-2-20-22(34)12-24(38-25(20)21)26-30-32-33-31-26/h1-10,12,19H,11,13-14H2,(H,29,35)(H,30,31,32,33) |
Clave InChI |
LJJHEYJRUPPUTP-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC2=C1C=C(C=C2)C(=O)NC3=CC=CC4=C3OC(=CC4=O)C5=NNN=N5)COCC6=CC=C(C=C6)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


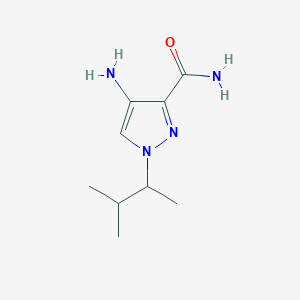
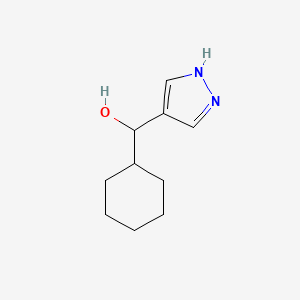
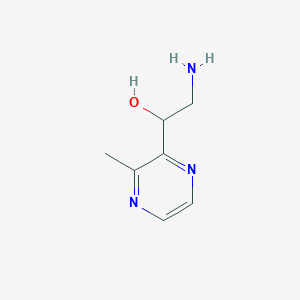
![{2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13061549.png)
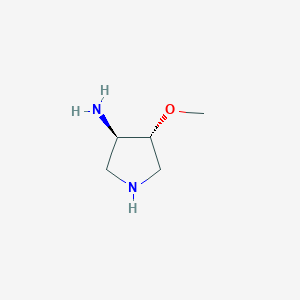
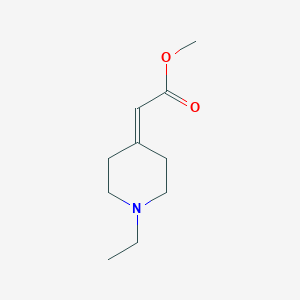
![1,2,3,5,6,7-Hexahydrobenzo[f]pyrido[3,2,1-ij]quinoline](/img/structure/B13061570.png)
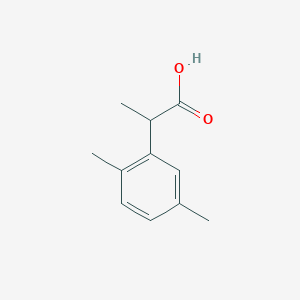
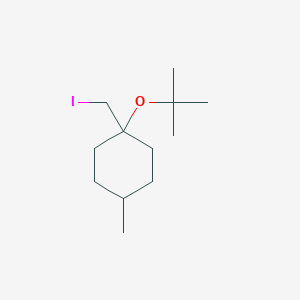
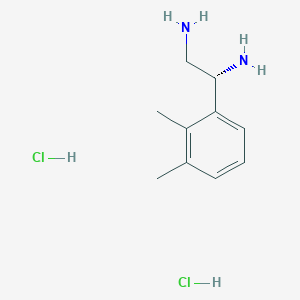
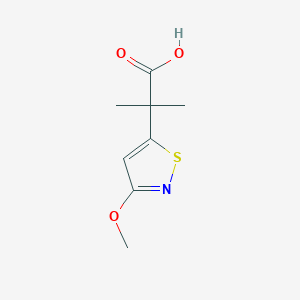
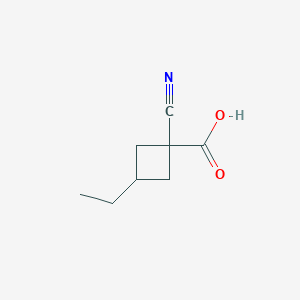
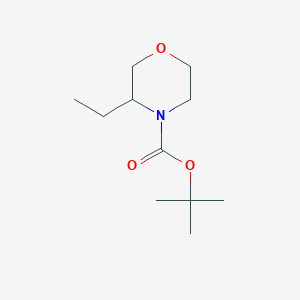
![tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B13061611.png)
